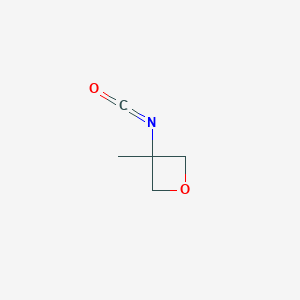
3-Isocyanato-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-3-methyloxetane is a chemical compound with the molecular weight of 113.12 . The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC name for 3-Isocyanato-3-methyloxetane is 3-(isocyanatomethyl)-3-methyloxetane . The InChI code for this compound is 1S/C6H9NO2/c1-6(2-7-5-8)3-9-4-6/h2-4H2,1H3 .Physical And Chemical Properties Analysis
3-Isocyanato-3-methyloxetane is a liquid with a molecular weight of 113.12 . Oxetanes in general are known to be attractive polar and low molecular weight motifs .Aplicaciones Científicas De Investigación
Astrochemistry Applications
Detection of Methyl Isocyanate in Space
Methyl isocyanate (CH3NCO) has been detected in various astronomical environments, indicating its role as a precursor in the formation of larger organic compounds, including those with peptide bonds. The detection of CH3NCO in the low-mass protostar IRAS 16293−2422 suggests its formation on icy grains through solid-state reactions. This finding extends the range of environments where methyl isocyanate is found and supports its significance in astrochemical models for understanding organic molecule formation in space (Ligterink et al., 2017).
Material Science Applications
Polyurethane Synthesis Without Isocyanates
Research on the synthesis of polyisocyanates using oligo(ethylene glycol) units demonstrates the development of thermoresponsive polymers. These materials offer potential for creating environmentally friendly polyurethanes without the use of traditional toxic isocyanates, presenting a significant advancement in polymer chemistry for various applications, including coatings and adhesives (Sakai et al., 2014).
Environmental and Health Safety
Isocyanate-Induced Health Effects
Despite their industrial importance, isocyanates pose health risks, including respiratory issues and skin sensitization. Studies focusing on the immunotoxic effects of isocyanates highlight the need for understanding their mechanisms of action to mitigate adverse health outcomes. For instance, research on the effects of isocyanates on human lymphocytes has revealed insights into the molecular mechanisms of immunotoxic consequences, emphasizing the importance of protective measures in occupational settings (Mishra et al., 2008).
Safety and Hazards
The safety information for 3-Isocyanato-3-methyloxetane includes several hazard statements such as H226, H301, H312, H315, H319, H332, H334, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P285, P301+P310, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
3-isocyanato-3-methyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-5(6-4-7)2-8-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZLTBYKCEPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanato-3-methyloxetane | |
CAS RN |
1260666-69-0 |
Source


|
| Record name | 3-isocyanato-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)






![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)
![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2979315.png)

![N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2979317.png)